N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-4-fluorobenzamide
Description
Properties
Molecular Formula |
C22H23FN2O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H23FN2O3S/c1-14(2)25-16(4)15(3)20(29(27,28)19-8-6-5-7-9-19)21(25)24-22(26)17-10-12-18(23)13-11-17/h5-14H,1-4H3,(H,24,26) |
InChI Key |
BUMMNDFZQIATJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an appropriate diketone and an amine.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrole ring in the presence of a base.
Attachment of the Fluorobenzamide Moiety: The fluorobenzamide group is attached through an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-4-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound shares a common pyrrole-sulfonyl-benzamide backbone with three analogs, differing in substituents on the benzamide ring and sulfonyl group. Key comparisons are summarized below:
| Compound Name | Benzamide Substituent | Sulfonyl Group | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| Target Compound | 4-fluoro | Phenyl | C22H23FN2O3S | ~430* | Not provided |
| N-[...]-4-methoxybenzamide (Ev 7) | 4-methoxy | Phenyl | C23H26N2O4S | 426.5 | 951941-48-3 |
| 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-... (Ev 8) | 3-fluoro | 4-fluorophenyl | C22H22F2N2O3S | 432.5 | 1010918-41-8 |
| 2-chloro-N-[...] (Ev 9) | 2-chloro | Phenyl | C22H23ClN2O3S | 430.9 | 951948-20-2 |
Notes:
- Steric Influence : The 2-chloro substituent (Ev 9) introduces ortho steric hindrance, which may restrict rotational freedom compared to para-substituted analogs .
- Dual Fluorination : The 3-fluoro/4-fluorophenylsulfonyl analog (Ev 8) combines meta fluorine on benzamide and a fluorinated sulfonyl group, likely altering dipole moments and crystal packing .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding : Fluorine and methoxy groups influence hydrogen-bonding networks. For example, the 4-methoxy group (Ev 7) may act as a hydrogen-bond acceptor, while 4-fluoro (target) engages in weaker C–H···F interactions .
- Crystal Packing : Analogous N-substituted pyrazolines (Ev 1) exhibit layered structures stabilized by π-π stacking, suggesting similar packing motifs for the target compound .
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 426.5 g/mol. Its structure features a pyrrole ring substituted with dimethyl and phenylsulfonyl groups, along with a fluorobenzamide moiety. This unique architecture contributes to its diverse chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₂O₃S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 1010900-56-7 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrole Ring : The initial step often involves the reaction of appropriate aldehydes and amines to form the pyrrole structure.
- Sulfonylation : The introduction of the phenylsulfonyl group is achieved through sulfonation reactions.
- Fluorination : The final step incorporates the fluorobenzamide moiety via acylation reactions.
Antimicrobial and Anti-inflammatory Effects
Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory activities. Its mechanism of action appears to involve modulation of enzyme activity or receptor interactions, which could lead to therapeutic effects in conditions such as cancer and inflammation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction : It may interact with various receptors that regulate immune responses.
Case Studies
Several studies have focused on the biological activity of this compound:
-
Study on Antitumor Activity : A study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent.
- Findings : The compound showed significant inhibition of cell proliferation in vitro, particularly in breast and lung cancer cells.
-
Anti-inflammatory Study : Another research highlighted its effectiveness in reducing inflammation in animal models.
- Results : Administration led to decreased levels of pro-inflammatory cytokines in serum samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
